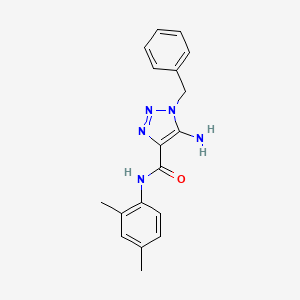

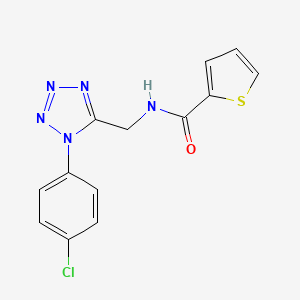

N-(4-(1H-tetrazol-1-yl)phenyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(1H-tetrazol-1-yl)phenyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that appears to be a derivative of nicotinamide, a form of niacin or vitamin B3. Nicotinamide derivatives are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related literature that such compounds are often synthesized for their potential biological activities, including antineoplastic and herbicidal properties.

Synthesis Analysis

The synthesis of nicotinamide derivatives typically involves the substitution of the nicotinamide ring at various positions to yield compounds with different substituents that may confer various biological activities. Paper describes the synthesis of various 6-substituted nicotinamides, which suggests that the synthesis of this compound would likely involve similar strategies, such as the introduction of a tetrazolyl group and a tetrahydrofuran-3-yl)oxy moiety at specific positions on the nicotinamide ring.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial in determining their biological activity. The presence of a tetrazolyl group and a tetrahydrofuran moiety in the compound suggests that it may have unique interactions with biological targets. The crystal structure analysis, as mentioned in paper , is an important step in understanding these interactions. The structure-activity relationships (SAR) can provide insights into how different substitutions on the nicotinamide ring affect the compound's biological activity.

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity of such compounds is often explored to understand their stability, degradation, and potential metabolites in biological systems. Although the specific reactions of this compound are not detailed in the provided papers, the general chemical behavior of nicotinamide derivatives can be inferred.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and stability, are important for their practical application and formulation. These properties are influenced by the nature of the substituents on the nicotinamide ring. For instance, the introduction of a chloro group, as seen in some of the compounds described in paper , can affect the compound's lipophilicity and, consequently, its absorption and distribution in biological systems.

Relevant Case Studies

The provided papers do not mention specific case studies involving this compound. However, paper reports on the antineoplastic activities of various 6-substituted nicotinamides, which could be relevant for understanding the potential applications of the compound . Paper discusses the herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides, which could suggest potential agrochemical uses for similar compounds.

科学的研究の応用

Antimicrobial and Fungicidal Properties

Research indicates that derivatives of nicotinamide, such as those structurally related to N-(4-(1H-tetrazol-1-yl)phenyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, have been studied for their antimicrobial and fungicidal properties. Patel and Shaikh (2010) synthesized and evaluated a series of 4-Thiazolidinones of Nicotinic Acid for their in vitro antimicrobial screening against various bacterial and fungal species, revealing that some compounds demonstrated comparable effects to standard drugs. This suggests potential applications in developing antimicrobial agents (Patel & Shaikh, 2010).

Inhibition of Xanthine Oxidase

Zhang et al. (2019) conducted a study focusing on the design, synthesis, and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. They reported that introducing a tetrazole moiety significantly increased the compounds' potency, indicating potential therapeutic applications in conditions associated with xanthine oxidase activity, such as gout (Zhang et al., 2019).

Insecticidal and Fungicidal Activities

Shang et al. (2019) synthesized a series of N-substitutedphenyl-2-pyrazolylnicotinamides and evaluated their biological activities, discovering that these compounds exhibited significant insecticidal and fungicidal activities. This finding opens avenues for agricultural applications, particularly in developing novel pesticides and fungicides (Shang et al., 2019).

Corrosion Inhibition

Chakravarthy et al. (2014) explored nicotinamide derivatives for their corrosion inhibition effect on mild steel in hydrochloric acid solution. Their study found that these compounds exhibit significant corrosion inhibition, suggesting their potential use in protecting metals from corrosion in industrial settings (Chakravarthy et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

5-chloro-6-(oxolan-3-yloxy)-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN6O3/c18-15-7-11(8-19-17(15)27-14-5-6-26-9-14)16(25)21-12-1-3-13(4-2-12)24-10-20-22-23-24/h1-4,7-8,10,14H,5-6,9H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHCWMBYTOSHCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2505397.png)

![[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclobutyl]methanol](/img/structure/B2505398.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)

![1-allyl-4-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2505403.png)

![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2505404.png)

![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2505405.png)

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2505410.png)